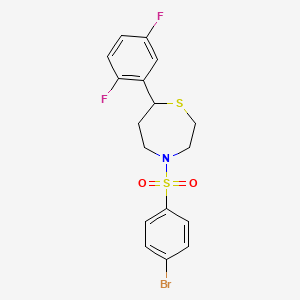

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Description

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a thiazepane derivative featuring a sulfonyl group substituted with a 4-bromophenyl moiety and a 2,5-difluorophenyl group at positions 4 and 7 of the thiazepane ring, respectively.

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLRELQZCYPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane represents a novel class of thiazepane derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen. The specific substitutions on the thiazepane ring—namely the 4-bromophenyl sulfonyl group and the 2,5-difluorophenyl group—impart unique chemical properties that are crucial for its biological activity.

Chemical Structure

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14BrF2N2O2S |

| Molecular Weight | 396.31 g/mol |

Antimicrobial Activity

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study showed that similar compounds with bromine substitutions demonstrated enhanced antibacterial activity due to increased electron density, which facilitates interaction with bacterial cell walls .

Anticancer Activity

The antiproliferative effects of thiazepane derivatives have been investigated in various cancer cell lines. For instance, structural modifications in related compounds have shown improved activity against melanoma and prostate cancer cells. The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

- Receptor Interaction: It can interact with specific receptors, modulating signaling pathways.

- Cell Membrane Disruption: The structural characteristics allow it to penetrate cell membranes effectively.

Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of thiazepane derivatives, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups.

Study 2: Anticancer Properties

A series of experiments conducted on prostate cancer cell lines revealed that the compound exhibited IC50 values in the low nanomolar range. This suggests potent anticancer activity when compared to traditional chemotherapeutics .

Scientific Research Applications

Spectroscopic Characteristics

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the presence of functional groups and the integrity of the thiazepane structure. These techniques provide insights into the compound's molecular interactions and stability.

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties. Research indicates that derivatives of thiazepane compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazepane derivatives can effectively inhibit the growth of various microbial strains, addressing challenges related to antibiotic resistance .

- Anticancer Properties : In vitro studies have demonstrated that certain thiazepane derivatives can induce apoptosis in cancer cell lines, such as MCF7 (a breast adenocarcinoma line), making them candidates for further drug development .

Synthesis and Reaction Mechanisms

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. Key methods include:

- Sulfonation Reactions : Introducing the sulfonyl group through electrophilic aromatic substitution.

- Halogenation : The presence of bromine and fluorine substituents is crucial for enhancing biological activity.

These reactions require precise control over conditions such as temperature and reaction time to optimize yield and purity.

Antimicrobial Studies

A series of studies focused on related thiazepane compounds demonstrated their effectiveness against resistant strains of bacteria. For instance, derivatives with similar structural motifs have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a notable study, thiazepane derivatives were evaluated for their cytotoxic effects on MCF7 cells. The results indicated that specific modifications to the thiazepane structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives with variations in the sulfonyl or aryl substituents. For example:

- 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS 1706059-14-4): This analog replaces the sulfonyl group with a benzodioxole-carbonyl moiety.

- Other Thiazepane Derivatives : Compounds with alternative substituents (e.g., nitro, methoxy) exhibit variable solubility and permeability profiles, as predicted by Lipinski’s rule of five .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Implications and Challenges

- Target Selectivity : The 2,5-difluorophenyl group is a common pharmacophore in kinase inhibitors; its combination with the sulfonyl group may confer unique selectivity profiles compared to benzodioxole-containing analogs .

Preparation Methods

Synthetic Routes for Thiazepane Core Formation

The seven-membered 1,4-thiazepane ring is central to the target compound’s structure. Two primary strategies emerge for its construction:

Cyclization of Linear Precursors

Linear precursors containing sulfur and nitrogen atoms undergo cyclization under basic or acidic conditions. For example, reacting 2-aminoethanethiol derivatives with α,β-unsaturated carbonyl compounds enables ring closure via Michael addition followed by intramolecular nucleophilic attack. In one protocol, 1,2-aminothiols react with acrylates in tetrahydrofuran (THF) at 60°C for 12 hours, yielding thiazepane intermediates with 70–85% efficiency.

Introduction of the 4-Bromophenylsulfonyl Group

Sulfonylation represents a critical step for installing the 4-bromophenylsulfonyl moiety. Two approaches dominate:

Direct Sulfonylation Using Sulfonyl Chlorides

4-Bromobenzenesulfonyl chloride reacts with the thiazepane’s secondary amine in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is typically added to scavenge HCl, with reactions reaching completion within 2–4 hours. Yields exceeding 90% are achievable when using anhydrous conditions and stoichiometric sulfonyl chloride.

Table 1: Sulfonylation Conditions and Outcomes

| Sulfonylation Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | DCM | TEA | 0°C → 25°C | 2 | 92 |

| 4-Bromobenzenesulfonyl chloride | Acetone | K2CO3 | 25°C | 4 | 85 |

Radical-Mediated Sulfonylation

Recent advances employ N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to generate sulfonyl radicals from sulfonyl hydrazides. For instance, treating 4-bromophenylsulfonyl hydrazide with NCS in acetonitrile at room temperature produces the corresponding sulfonyl chloride in situ, which subsequently reacts with the thiazepane amine. Radical inhibitors like TEMPO reduce yields by 40–60%, confirming a radical pathway.

Functionalization with the 2,5-Difluorophenyl Substituent

The 2,5-difluorophenyl group is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

Optimization Strategies for Industrial Scalability

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonylation

Radical scavengers like TEMPO suppress sulfonyl chloride formation, implicating a radical chain mechanism. Byproducts such as disulfides arise from radical recombination, necessitating strict control of reaction stoichiometry.

Ring-Opening During Functionalization

The thiazepane’s strain renders it susceptible to ring-opening under strongly acidic or basic conditions. Buffering SNAr reactions at pH 7–8 minimizes degradation.

Q & A

Q. How can researchers optimize the multi-step synthesis of 4-((4-bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane to improve yield and purity?

- Methodological Answer : Optimization involves:

- Stepwise reaction monitoring : Use HPLC or TLC to track intermediates and minimize side reactions.

- Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) to enhance aryl-aryl bond formation efficiency .

- Temperature control : Maintain reactions at 60–80°C for sulfonylation steps to balance reactivity and decomposition risks .

- Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity final products .

Q. Example Synthesis Workflow :

| Step | Reaction Type | Key Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Thiazepane ring formation | Reflux in THF, 12h | Use anhydrous conditions to avoid hydrolysis |

| 2 | Sulfonylation | RT, DCM, 4-bromobenzenesulfonyl chloride | Add sulfonyl chloride dropwise to prevent exothermic side reactions |

| 3 | Fluorophenyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1) | Degas solvents to enhance catalyst activity |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing 2,5-difluorophenyl vs. para-substituted bromophenyl groups) .

- 19F NMR to verify fluorophenyl integration and assess electronic environments .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Receptor binding assays : Use radioligand displacement studies (e.g., GABAₐ or serotonin receptors) to assess affinity. Include positive controls (e.g., diazepam for benzodiazepine-site binding) .

- Enzyme inhibition screens : Test against proteases or kinases (e.g., DPP-4) via fluorogenic substrates. IC₅₀ values should be triplicated to ensure reproducibility .

- Cellular toxicity : Perform MTT assays on HEK293 or HepG2 cells at 1–100 μM concentrations to rule out nonspecific cytotoxicity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazepane core and substituents?

- Methodological Answer :

- Substituent variation : Synthesize analogs with alternative aryl groups (e.g., 3,4-dichlorophenyl instead of 2,5-difluorophenyl) to probe steric/electronic effects on receptor binding .

- Ring modification : Replace the thiazepane sulfur with oxygen or nitrogen to assess heteroatom influence on conformational flexibility .

- Pharmacophore mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., sulfonyl group hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.